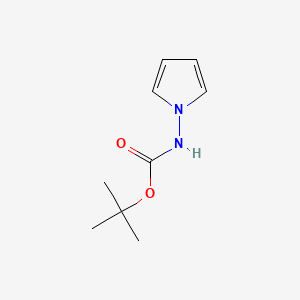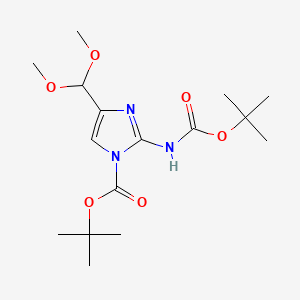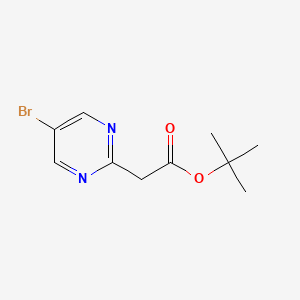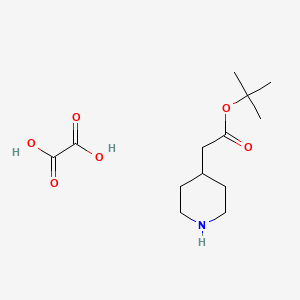
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H14BrNO4 and a molecular weight of 292.13 g/mol . This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate typically involves the bromination of tert-butyl 2,4-dioxopiperidine-1-carboxylate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane .
Industrial Production Methods
The production process involves standard organic synthesis techniques and purification methods to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives.
Reduction Reactions: The major product is tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents.
Biological Studies: It is employed in studies to understand its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2,4-dioxopiperidine-1-carboxylate: A closely related compound without the bromine atom.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A similar compound with difluoro substitution instead of bromine.
Uniqueness
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-5-4-6(13)7(11)8(12)14/h7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOSQYRIUMWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)







